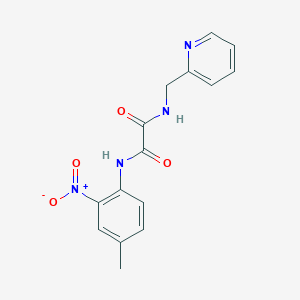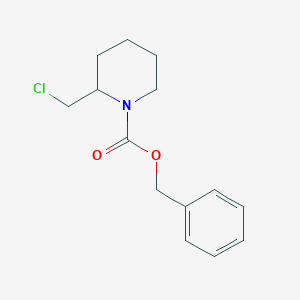![molecular formula C16H11N3O2 B2956475 3-Methyl-4-(2-naphthyloxy)isoxazolo[5,4-d]pyrimidine CAS No. 672925-33-6](/img/structure/B2956475.png)
3-Methyl-4-(2-naphthyloxy)isoxazolo[5,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-(2-naphthyloxy)isoxazolo[5,4-d]pyrimidine is a heterocyclic compound that belongs to the class of isoxazolo[5,4-d]pyrimidines. This compound is characterized by the presence of a fused isoxazole and pyrimidine ring system, with a methyl group at the 3-position and a 2-naphthyloxy substituent at the 4-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mécanisme D'action
Target of Action
Pyrimidine derivatives have been shown to exhibit a wide range of biological activities. For instance, some pyrimidine derivatives have been found to target neuroprotective and anti-neuroinflammatory agents . Another study found that pyrazolo[3,4-d]pyrimidine derivatives can inhibit CDK2, a protein kinase involved in cell cycle regulation .
Mode of Action
Similar compounds have been shown to interact with their targets by binding to the active site, leading to inhibition of the target’s function .
Biochemical Pathways
Without specific information on “3-Methyl-4-(2-naphthyloxy)isoxazolo[5,4-d]pyrimidine”, it’s difficult to say which biochemical pathways it might affect. Compounds that inhibit cdk2 can affect the cell cycle, potentially leading to cell cycle arrest .
Pharmacokinetics
Similar compounds have been evaluated for their physicochemical, pharmacokinetic, and pharmacological properties .
Result of Action
Similar compounds have shown promising results in inhibiting the growth of certain cancer cell lines .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(2-naphthyloxy)isoxazolo[5,4-d]pyrimidine typically involves the cyclization of pyrimidine derivatives or the condensation of oxazole derivatives. One common method involves the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride, phosphorus pentachloride, or polyphosphoric acid . Another approach involves the condensation of 2-aroylaminomalonodiamides with ethyl formate in the presence of sodium ethoxide, followed by cyclization with phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-4-(2-naphthyloxy)isoxazolo[5,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with alcohol or amine functionalities.
Substitution: Substituted derivatives with various nucleophiles replacing the naphthyloxy group.
Applications De Recherche Scientifique
3-Methyl-4-(2-naphthyloxy)isoxazolo[5,4-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential antiviral, immunosuppressive, and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazolo[5,4-d]pyrimidines: These compounds share the same core structure but may have different substituents at various positions.
Pyrazolo[3,4-d]pyrimidines: Similar heterocyclic compounds with a pyrazole ring fused to a pyrimidine ring.
Isoxazolo[4,3-e][1,2,4]triazines: Compounds with an isoxazole ring fused to a triazine ring.
Uniqueness
3-Methyl-4-(2-naphthyloxy)isoxazolo[5,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 2-naphthyloxy group enhances its potential as a pharmacophore, making it a valuable compound in drug discovery and development .
Propriétés
IUPAC Name |
3-methyl-4-naphthalen-2-yloxy-[1,2]oxazolo[5,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2/c1-10-14-15(17-9-18-16(14)21-19-10)20-13-7-6-11-4-2-3-5-12(11)8-13/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZGPQXNIZLGQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=NC=N2)OC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2956392.png)



![(1-methyl-5-{[4-(4-nitrophenyl)piperazino]methyl}-1H-pyrrol-3-yl)(phenyl)methanone](/img/structure/B2956397.png)
![1-{[2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-3-(1,3-thiazol-2-yl)urea](/img/structure/B2956398.png)
![2-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]oxy}-5-ethylpyrimidine](/img/structure/B2956399.png)
![2-{2-oxo-2-[4-(quinolin-8-yloxy)piperidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one](/img/structure/B2956400.png)

![N-(2,3-dichlorophenyl)-2-fluoro-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide](/img/structure/B2956403.png)

![[2-(2,4-Difluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2956409.png)

![[(Furan-2-yl)methyl][(naphthalen-1-yl)methyl]amine hydrochloride](/img/structure/B2956413.png)
